Cas no 1669415-62-6 (Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate)

Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boronic ester derivative featuring a pyrrole core, widely utilized in Suzuki-Miyaura cross-coupling reactions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity, making it a valuable intermediate in pharmaceutical and materials synthesis. The ethyl ester moiety provides solubility in organic solvents, facilitating handling and further functionalization. This compound is particularly advantageous for constructing complex heterocyclic frameworks due to its compatibility with diverse reaction conditions. Its well-defined structure and reliable reactivity profile make it a preferred choice for researchers developing novel bioactive molecules or advanced materials. Proper storage under inert conditions is recommended to maintain stability.
Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate structure
1669415-62-6 structure
商品名:Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
CAS番号:1669415-62-6
MF:C15H24BNO4
メガワット:293.1663646698
CID:4823187

Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
    • 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrrole-2-carboxylic acid ethyl ester
    • インチ: 1S/C15H24BNO4/c1-7-17-10-11(9-12(17)13(18)19-8-2)16-20-14(3,4)15(5,6)21-16/h9-10H,7-8H2,1-6H3
    • InChIKey: WOEUSIXAQNYYCR-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C=C(C(=O)OCC)N(CC)C=2)OC(C)(C)C1(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 383
  • トポロジー分子極性表面積: 49.7

Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A109009285-10g
Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
1669415-62-6 97%
10g
$3,417.00 2022-04-02
Alichem
A109009285-25g
Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
1669415-62-6 97%
25g
$5,306.40 2022-04-02
Alichem
A109009285-5g
Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
1669415-62-6 97%
5g
$2,653.20 2022-04-02

Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate 関連文献

Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylateに関する追加情報

Comprehensive Guide to Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (CAS No. 1669415-62-6)

Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (CAS No. 1669415-62-6) is a highly versatile boron-containing compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of pyrrole derivatives, which are known for their wide-ranging applications in drug discovery and functional materials. The presence of the dioxaborolane moiety makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern synthetic chemistry.

The molecular structure of Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate features a pyrrole ring substituted with an ethyl ester group at the 2-position and a boronic ester at the 4-position. This unique arrangement enhances its reactivity and stability, making it an ideal candidate for catalysis and ligand design. Researchers are increasingly exploring its potential in the development of new therapeutics, particularly in the areas of cancer treatment and neurological disorders, where boron-based compounds have shown promising activity.

In the context of green chemistry and sustainable synthesis, Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate stands out due to its compatibility with eco-friendly reaction conditions. The compound can be employed in water-based reactions and microwave-assisted synthesis, reducing the need for hazardous solvents and energy-intensive processes. This aligns with the growing demand for environmentally benign chemical solutions in both academia and industry.

The pharmaceutical industry has shown a keen interest in boron-containing compounds like Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, owing to their ability to modulate enzyme activity and protein-protein interactions. Recent studies highlight its potential as a protease inhibitor or kinase modulator, which could lead to breakthroughs in treating chronic diseases. Additionally, its bioavailability and low toxicity profile make it a promising candidate for further preclinical evaluation.

From a material science perspective, this compound is being investigated for its role in the development of organic electronics and photovoltaic devices. The pyrrole-boronate structure can facilitate charge transport and light absorption, properties that are critical for solar cells and OLEDs. As the demand for renewable energy solutions grows, such applications are likely to gain more traction in the coming years.

For researchers and manufacturers, sourcing high-quality Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (CAS No. 1669415-62-6) is crucial. The compound should be stored under inert conditions to prevent degradation, and its purity must be verified using advanced analytical techniques like HPLC and NMR spectroscopy. Proper handling and storage ensure optimal performance in downstream applications.

In summary, Ethyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a multifaceted compound with significant potential across multiple scientific disciplines. Its applications in drug discovery, sustainable chemistry, and advanced materials make it a valuable asset for researchers aiming to address some of today's most pressing challenges. As innovation in these fields continues to evolve, the demand for this and related boron-based intermediates is expected to rise.

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